molecular formula C7H14O4S B1283426 Oxan-4-ylmethyl methanesulfonate CAS No. 132291-95-3

Oxan-4-ylmethyl methanesulfonate

Cat. No. B1283426
Key on ui cas rn: 132291-95-3
M. Wt: 194.25 g/mol
InChI Key: HJZXNSXKMBRTJZ-UHFFFAOYSA-N
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Patent
US07977344B2

Procedure details

To tetrahydro-2H-pyran-4-ylmethanol (6.2 g) in dry dichloromethane (226.3 ml) at 0° C. and under nitrogen, was added triethylamine (18.1 ml), followed by mesyl chloride (5.4 ml). The reaction was allowed to warm to room temperature and left at this temperature overnight. The reaction mixture was washed with saturated aqueous sodium bicarbonate (200 ml). The organic layer was separated, passed through a hydrophobic frit to dry and concentrated in vacuo to yield a light brown lumpy solid (10.17 g).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
18.1 mL
Type
reactant
Reaction Step One
Quantity
226.3 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.C(N(CC)CC)C.[S:16](Cl)([CH3:19])(=[O:18])=[O:17]>ClCCl>[CH3:19][S:16]([O:8][CH2:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
O1CCC(CC1)CO
Name
Quantity
18.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
226.3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with saturated aqueous sodium bicarbonate (200 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
to dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)OCC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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